
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiepin ring, which is a seven-membered ring containing a sulfur atom, and is substituted with tert-butyl and methyl groups. The presence of these bulky substituents can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium typically involves the following steps:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include tert-butyl chloride and methyl iodide, often in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Quaternization: The final step involves the quaternization of the thiepin ring to form the 1-ium ion. This can be achieved using methyl iodide or other alkylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly under acidic or basic conditions. Reagents like halogens or alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiepin derivatives.
Aplicaciones Científicas De Investigación
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Utilized as a building block in organic synthesis.
Uniqueness
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium stands out due to its thiepin ring structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
92599-99-0 |
|---|---|
Fórmula molecular |
C16H27S+ |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-4,5-dimethyl-4H-thiepin-1-ium |
InChI |
InChI=1S/C16H27S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-11H,1-8H3/q+1 |
Clave InChI |
MJGYWTGZCQXMJA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C([S+]=C(C=C1C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
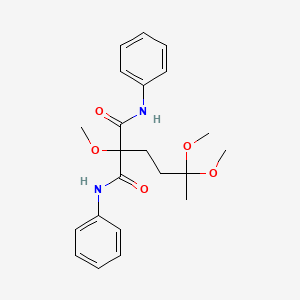
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
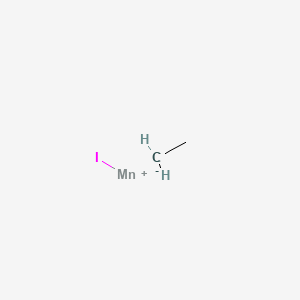
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
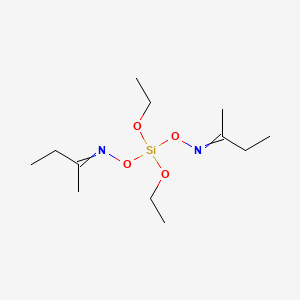
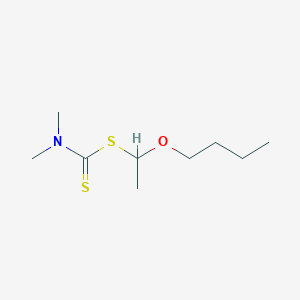
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
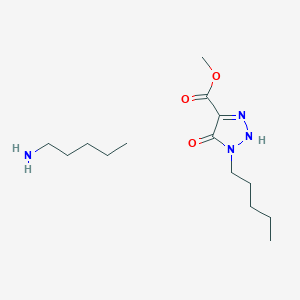
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
